3-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 381.45 g/mol. The compound's purity is typically around 95%. This compound is classified as a thieno[3,4-c]pyrazole derivative, which indicates its structural features that are relevant to various biological activities.
The synthesis of 3-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can be achieved through several methods. Although specific synthetic pathways are not detailed in the available literature, compounds of similar structure are often synthesized via multi-step organic reactions involving:
Technical details regarding reaction conditions (temperature, solvent choice, catalysts) would depend on the specific methods employed in the laboratory.
The molecular structure of 3-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can be represented using various chemical notation systems:
InChI=1S/C20H19N3O3S/c1-13-6-8-15(9-7-13)23-19(17-11-27(25)12-18(17)22-23)21-20(24)14-4-3-5-16(10-14)26-2/h3-10H,11-12H2,1-2H3,(H,21,24)
This notation provides a unique identifier for the compound's structure.
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)OC
These representations indicate the connectivity of atoms within the molecule and can be used for computational modeling and further structural analysis.
The chemical reactivity of 3-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is influenced by its functional groups. Potential chemical reactions include:
Each reaction type would depend on the specific conditions and reagents used.
Further studies would be required to elucidate its precise mechanism of action in biological systems.
The physical and chemical properties of 3-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide include:
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry can provide further insights into these properties.
The applications of 3-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide are primarily in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: